(2-Aminooxazol-4-yl)methanol

Description

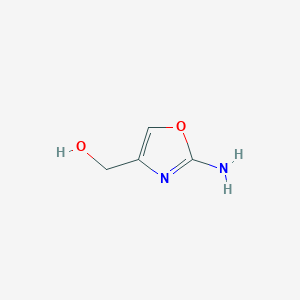

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVVOMDEJKTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191399-20-9 | |

| Record name | (2-aminooxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of 2 Aminooxazol 4 Yl Methanol

Reactivity of the 2-Aminooxazol-4-yl Heterocyclic Ring

The oxazole (B20620) ring in (2-Aminooxazol-4-yl)methanol is an electron-rich aromatic system, and its reactivity is significantly influenced by the presence of the electron-donating 2-amino group.

Electrophilic Substitution:

The oxazole ring itself is generally considered to be electron-deficient and therefore unreactive towards electrophilic substitution. However, the presence of the strongly activating 2-amino group enhances the electron density of the ring, facilitating electrophilic attack. The substitution pattern is dictated by the directing effects of both the 2-amino and the 4-hydroxymethyl substituents. The amino group is expected to direct incoming electrophiles primarily to the C5 position. Should the C5 position be occupied, electrophilic substitution, such as chlorination, has been observed to occur at the C4 position in other 5-substituted 2-aminooxazoles scribd.com.

| Position | Predicted Reactivity towards Electrophiles | Rationale |

| C2 | Unlikely | Already substituted and adjacent to the ring oxygen. |

| C4 | Possible (if C5 is blocked) | Activated by the 2-amino group. scribd.com |

| C5 | Most Likely | Strongly activated by the ortho/para-directing 2-amino group. |

Nucleophilic Substitution:

Nucleophilic substitution on the carbon atoms of the oxazole ring is generally unfavorable unless a good leaving group is present. In the case of this compound, direct nucleophilic attack on the ring is unlikely. However, if a halogen were introduced at the C2 position, it could potentially be displaced by a nucleophile. It is important to note that for many oxazole systems, nucleophilic attack can lead to ring cleavage rather than substitution.

While specific rearrangement reactions for this compound are not extensively documented, analogous heterocyclic systems, such as benzoxazoles, are known to undergo rearrangements like the Smiles rearrangement. This type of intramolecular nucleophilic aromatic substitution could potentially occur in suitably derivatized analogs of this compound nih.govacs.orgresearchgate.net. For instance, if the hydroxyl group of the 4-methanol substituent were converted into a good leaving group and a nucleophilic center was present on the 2-amino substituent, an intramolecular rearrangement could be envisioned.

| Rearrangement Type | Description | Potential Applicability |

| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution. nih.govacs.orgresearchgate.net | Could be possible in derivatives of this compound where a nucleophile is tethered to the 2-amino group and a leaving group is on the oxazole ring or a substituent. |

Transformations Involving the 2-Amino Moiety

The exocyclic 2-amino group is a primary site for a variety of chemical transformations due to its nucleophilic character.

The 2-amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. N-acetylation, for example, would be expected to proceed smoothly in the presence of a base or in a suitable solvent. This reaction is common for amino-heterocycles and serves as a method for the protection of the amino group or for the synthesis of bioactive amide derivatives nih.gov. The N-terminal acetylation of cellular proteins is also a known biological process that can create specific degradation signals nih.gov. While not a synthetic reaction in the traditional sense, it highlights the biological relevance of N-acetylation. The non-enzymatic formation of N-acetylated amino acid conjugates has also been observed mdpi.com.

| Reaction | Reagent | Product |

| N-Acetylation | Acetic anhydride or Acetyl chloride | N-(4-(hydroxymethyl)oxazol-2-yl)acetamide |

| N-Benzoylation | Benzoyl chloride | N-(4-(hydroxymethyl)oxazol-2-yl)benzamide |

The nucleophilic 2-amino group can also undergo alkylation and arylation reactions.

Alkylation:

N-alkylation can be achieved using various alkylating agents, such as alkyl halides. Furthermore, modern catalytic methods, including hydrogen-borrowing catalysis with alcohols as alkylating agents, offer an environmentally benign route to N-alkylated amines and amino alcohols nih.govrsc.org.

Arylation:

The introduction of an aryl group onto the 2-amino moiety can be accomplished through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, is a powerful tool for this transformation and has been successfully applied to the N-arylation of 2-aminooxazoles acs.orgnih.gov. This method allows for the formation of a wide range of N-aryl-2-aminooxazole derivatives acs.orgnih.govresearchgate.net.

| Strategy | Reagents/Catalysts | Product Type |

| N-Alkylation | Alkyl halides, Alcohols (with catalyst) nih.govrsc.org | N-Alkyl-(2-aminooxazol-4-yl)methanol |

| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, Ligand, Base acs.orgnih.gov | N-Aryl-(2-aminooxazol-4-yl)methanol |

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via a hemiaminal intermediate and is often catalyzed by an acid or base, with the removal of water driving the reaction to completion ijfmr.comresearchgate.net. The formation of Schiff bases is a versatile method for the synthesis of a wide array of derivatives with potential biological activities ijfmr.comresearchgate.netwisdomlib.orguobaghdad.edu.iq.

| Carbonyl Compound | Reaction Conditions | Product (Schiff Base) |

| Benzaldehyde | Acid or base catalyst, reflux in a suitable solvent ijfmr.com | (E)-N-benzylidene-4-(hydroxymethyl)oxazol-2-amine |

| Acetone | Acid catalyst, removal of water | N-(propan-2-ylidene)-4-(hydroxymethyl)oxazol-2-amine |

| Cyclohexanone | Acid catalyst, reflux | N-cyclohexylidene-4-(hydroxymethyl)oxazol-2-amine |

Modifications of the Hydroxymethyl Side Chain (–CH2OH)

The hydroxymethyl group at the 4-position of the 2-aminooxazole ring is a primary alcohol and, as such, can undergo a range of well-established chemical transformations. These modifications are crucial for developing derivatives with altered physicochemical properties and biological activities.

The oxidation of the hydroxymethyl group in this compound can lead to the formation of either the corresponding aldehyde (2-aminooxazole-4-carbaldehyde) or carboxylic acid (2-aminooxazole-4-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion of the primary alcohol to an aldehyde. Reagents such as manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for such transformations on sensitive heterocyclic systems. While specific studies on this compound are not extensively documented, the oxidation of other 4-(hydroxymethyl)oxazoles has been successfully demonstrated, providing a strong precedent for this reaction. For instance, the oxidation of 2-phenyloxazole-4-methanol to 2-phenyloxazole-4-carbaldehyde has been achieved using various oxidizing agents researchgate.net.

Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or by a two-step process involving initial oxidation to the aldehyde followed by subsequent oxidation with reagents like sodium chlorite (NaClO2). The resulting 2-aminooxazole-4-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Product | Reagent Examples |

| This compound | 2-Aminooxazole-4-carbaldehyde | MnO₂, PCC, DMP |

| This compound | 2-Aminooxazole-4-carboxylic acid | KMnO₄, Jones Reagent |

| 2-Aminooxazole-4-carbaldehyde | 2-Aminooxazole-4-carboxylic acid | NaClO₂ |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) provides a high-yielding route to the desired ester. These ester derivatives are often synthesized to improve properties such as solubility or to act as prodrugs.

Etherification of the hydroxymethyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups, leading to the formation of diverse ether derivatives.

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactants | Product |

| Esterification | This compound + Acetic Anhydride | (2-Aminooxazol-4-yl)methyl acetate |

| Etherification | This compound + Sodium Hydride, then Methyl Iodide | 4-(Methoxymethyl)-2-aminooxazole |

The hydroxymethyl group can be converted to a halomethyl group (–CH2X, where X = Cl, Br, I), which is an excellent electrophile for subsequent nucleophilic substitution reactions. This transformation can be achieved using various halogenating agents. For instance, thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) can be used to synthesize the chloromethyl derivative, while phosphorus tribromide (PBr3) is effective for producing the bromomethyl analog.

The resulting 4-(halomethyl)-2-aminooxazoles are versatile intermediates. The halogen atom can be readily displaced by a wide array of nucleophiles, providing a powerful method for introducing new functional groups at the 4-position. Research on 2-(halomethyl)-4,5-diaryloxazoles has shown that these compounds are effective scaffolds for synthetic elaboration. They readily undergo substitution reactions with various nucleophiles such as amines, alkoxides, and thiolates nih.govnih.gov. This reactivity is analogous to that expected for 4-(halomethyl)-2-aminooxazoles, where the halogenated methylene (B1212753) unit exhibits reactivity similar to a benzylic halide nih.gov.

Nucleophilic displacement reactions with amines (primary or secondary) would yield 4-(aminomethyl)-2-aminooxazole derivatives. Similarly, reaction with alkoxides or thiolates would produce the corresponding ethers and thioethers, respectively. This two-step sequence of halogenation followed by nucleophilic substitution significantly expands the range of accessible derivatives of this compound.

Table 3: Halogenation and Nucleophilic Displacement Reactions

| Reaction Step | Starting Material | Reagent | Product |

| Halogenation | This compound | SOCl₂ | 4-(Chloromethyl)-2-aminooxazole |

| Nucleophilic Substitution | 4-(Chloromethyl)-2-aminooxazole | Ammonia | (2-Aminooxazol-4-yl)methanamine |

| Nucleophilic Substitution | 4-(Chloromethyl)-2-aminooxazole | Sodium Methoxide | 4-(Methoxymethyl)-2-aminooxazole |

Advanced Spectroscopic Characterization Techniques for 2 Aminooxazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2-Aminooxazol-4-yl)methanol and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments enables a complete assignment of proton and carbon signals.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its unique proton environments. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methylene (B1212753) protons (-CH₂OH) adjacent to the oxazole (B20620) ring would likely present as a singlet, or a doublet if coupled to the hydroxyl proton. The proton at position 5 of the oxazole ring (H-5) is expected to appear as a singlet in the aromatic region of the spectrum.

In derivatives, such as those where the amino group is substituted, the spectral features change accordingly. For example, in N-substituted derivatives like 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid, the aromatic protons of the phenyl group appear as multiplets in the downfield region (7.00-7.66 ppm), while the oxazole proton (H-5) signal is also observed. mdpi.com The specific chemical shifts and coupling constants provide valuable information for confirming the structure of these more complex analogues. mdpi.comnih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives This table presents data for derivatives as specific data for the parent compound is not available in the provided search results.

| Compound | Solvent | Proton Signal and Chemical Shift (δ ppm) |

|---|---|---|

| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid (22a) | DMSO-d₆ | 10.45 (s, 1H, NH), 8.42 (s, 1H, oxazole-H), 7.66 (d, 2H, Ar-H), 7.34 (t, 2H, Ar-H), 7.00 (t, 1H, Ar-H) |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Data sourced from mdpi.comnih.gov.

Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected:

C2 (amino-substituted carbon): This carbon, directly attached to two nitrogen atoms within the oxazole ring, would appear significantly downfield.

C4 (methanol-substituted carbon): This carbon would also be in the downfield region, influenced by the ring oxygen and the attached hydroxymethyl group.

C5: The protonated carbon of the oxazole ring.

-CH₂OH: The carbon of the methanol (B129727) substituent, which would appear in the aliphatic region but shifted downfield due to the adjacent oxygen atom.

The chemical shifts of these carbons are sensitive to the electronic environment. oregonstate.edu For instance, in various 5-(2-(arylamino)oxazol-4-yl)isoxazole-3-carboxylic acids, the oxazole ring carbons (C2, C4, C5) resonate at approximately 160-165 ppm, 128-139 ppm, and 101-102 ppm, respectively, demonstrating the typical chemical shift ranges for such a scaffold. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives This table presents data for derivatives as specific data for the parent compound is not available in the provided search results.

| Compound | Solvent | Carbon Chemical Shift (δ ppm) |

|---|---|---|

| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid (22a) | DMSO-d₆ | 164.5, 160.6, 157.4, 138.8, 132.1, 129.0, 128.9, 121.6, 116.8, 101.2 |

Data sourced from mdpi.com.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would confirm the coupling between the methylene protons (-CH₂) and the hydroxyl proton (-OH), if resolved. In more complex derivatives, it is essential for tracing the connectivity within aliphatic chains or through aromatic spin systems. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This would allow for the direct assignment of the C5 and the methylene carbon signals by correlating them to their respective attached protons (H-5 and -CH₂ protons). sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. columbia.edu For this compound, key HMBC correlations would be expected from the methylene protons to C4 and C5 of the oxazole ring, and from the H-5 proton to C4 and the quaternary C2. These correlations provide definitive proof of the substituent's position on the oxazole ring. sdsu.edu

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which allows for the determination of a molecule's elemental formula. alevelchemistry.co.ukbioanalysis-zone.com For this compound, the molecular formula is C₄H₆N₂O₂.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element.

Calculated Exact Mass: 114.042927438 Da nih.gov

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition and distinguish it from other potential isomers or compounds with the same nominal mass. alevelchemistry.co.uk HRMS data for various derivatives have been reported, confirming their expected elemental formulas with high accuracy. mdpi.comacs.org

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid (22a) | C₁₃H₉N₃O₄ | [M+H]⁺ | 272.0593 | 272.0606 |

| 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid (22c) | C₁₃H₈FN₃O₄ | [M+H]⁺ | 290.0499 | 290.0509 |

Data sourced from mdpi.com.

Fragmentation Pathways and Isotope Pattern Analysis

In addition to the molecular ion peak, mass spectra show fragment ions resulting from the breakdown of the parent molecule. The analysis of these fragmentation patterns provides valuable structural information. For this compound, likely fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) would include:

Loss of a hydrogen atom to form an [M-H]⁺ ion.

Loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z [M-31]⁺.

Loss of water (-H₂O) from the molecular ion.

Cleavage of the oxazole ring, leading to various smaller charged fragments.

The study of related aminooxazoline structures formed from the reaction of sugars with cyanamide (B42294) shows characteristic fragmentation patterns, which can serve as a reference for understanding the behavior of the this compound core upon ionization. rsc.org

Isotope pattern analysis, observing the relative intensities of peaks corresponding to molecules containing different isotopes (e.g., ¹³C), further helps to validate the assigned elemental formula. The natural abundance of these isotopes creates a characteristic pattern of peaks for a given formula, which can be compared with the experimentally observed spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. By analyzing the vibrational modes of molecular bonds, specific structural features can be determined.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound and its derivatives. The absorption of infrared radiation excites molecules into a higher vibrational state, and the specific frequencies at which this absorption occurs are unique to the types of bonds and their molecular environment.

For this compound, the presence of an amino (-NH₂), a hydroxyl (-OH), and an oxazole ring system gives rise to a distinct IR spectrum. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration from the methanol group is also expected in a broad band around 3200-3600 cm⁻¹, often overlapping with the N-H stretches. The broadening of this peak is due to hydrogen bonding. docbrown.info

The C=N stretching vibration within the oxazole ring is anticipated to absorb in the 1680–1595 cm⁻¹ range. nih.gov The C-O stretching vibrations of the alcohol and the ether linkage within the oxazole ring are expected to show absorptions in the 1350-1000 cm⁻¹ region. docbrown.info Specifically, C-O-C stretching of oxazole compounds is often observed between 1292–1130 cm⁻¹. nih.gov

Studies on related 2-aminooxazole derivatives have provided further insight into their vibrational spectra. For instance, in a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, characteristic IR bands were observed for C–H (3398–2924 cm⁻¹), C=C (1456–1415 cm⁻¹), C=N (1680–1595 cm⁻¹), C–N (1382–1236 cm⁻¹), and C=O (1724–1693 cm⁻¹) groups. nih.gov Research on 2-aminothiazole (B372263), a structural analogue, has also aided in the assignment of vibrational modes. ulpgc.es

Experimental data for 2-aminooxazole (a related parent compound) shows IR absorption wavenumbers that can be compared with theoretical simulations to assign different vibrational modes. csic.es The spectrum of 2-aminooxazole powder in a KBr pellet reveals several key bands that are crucial for its identification. csic.es

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch (Amine) | 3300-3500 | ulpgc.es |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | docbrown.info |

| C-H Stretch (Aromatic/Heterocyclic) | ~3100 | nih.gov |

| C=N Stretch (Oxazole Ring) | 1680-1595 | nih.gov |

| C=C Stretch (Oxazole Ring) | 1456-1415 | nih.gov |

| C-N Stretch | 1382-1236 | nih.gov |

| C-O-C Stretch (Oxazole Ring) | 1292-1130 | nih.govresearchgate.net |

| C-O Stretch (Alcohol) | 1075-1000 | docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. elte.hu The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the electronic transitions are primarily associated with the 2-aminooxazole chromophore. The absorption of UV radiation can lead to π → π* and n → π* transitions. elte.hu The π → π* transitions are typically of higher energy and result in strong absorption bands, while n → π* transitions are of lower energy and are often weaker. elte.hu

Studies on 2-aminooxazole have shown that it absorbs in the mid-range UV light (210–290 nm). nih.gov The photodegradation of 2-aminooxazole has been examined under UV light, indicating its susceptibility to photochemical reactions. nih.gov The UV absorption spectrum of 2-aminooxazole has been recorded for the first time at low temperatures, which can aid in its identification in various environments. csic.es

The solvent can influence the λmax values. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. An increase in solvent polarity often causes a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions.

Research on related heterocyclic systems provides further context. For instance, the UV absorbance spectrum of 2-aminothiazole in an aqueous buffer solution shows a distinct absorption profile. chemrxiv.org The electronic transitions of other complex molecules containing heterocyclic rings have also been studied using UV-Vis spectroscopy in conjunction with theoretical calculations to understand the nature of the electronic excitations. redalyc.org

| Compound/Derivative Family | Observed λmax (nm) | Solvent/Conditions | Reference |

| 2-Aminooxazole | 210-290 | Mid-range UV light | nih.gov |

| 2-Aminooxazole | 120-250 | Room Temperature | csic.es |

| 2-Aminothiazole | ~260 | Aqueous buffer | chemrxiv.org |

| Hydrazone derivative with quinoline | 425 | Chloroform | redalyc.org |

Computational and Theoretical Investigations of 2 Aminooxazol 4 Yl Methanol

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical methods provide a powerful lens through which the electronic and molecular intricacies of (2-Aminooxazol-4-yl)methanol can be examined. These in silico techniques offer profound insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT calculations would typically involve a systematic search of the potential energy surface by rotating the C-C bond of the hydroxymethyl group. For each rotational angle, the energy of the molecule is calculated, allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transitional states. The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom of the oxazole (B20620) ring or the amino group. It is anticipated that conformers where steric clash is minimized and favorable intramolecular hydrogen bonds are formed would be the most stable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electron Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity.

A smaller HOMO-LUMO gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminooxazole ring system, while the LUMO would likely be distributed over the entire molecule. DFT calculations can provide precise energy values for these orbitals and a visual representation of their spatial distribution. This information is invaluable for predicting how the molecule might interact with other chemical species and its potential role in electron transfer processes.

| Parameter | Conceptual Significance | Predicted Nature for this compound |

| HOMO Energy | Electron-donating capacity | Relatively high, due to the electron-rich aminooxazole ring. |

| LUMO Energy | Electron-accepting capacity | Dependent on the overall molecular structure. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A moderate gap is expected, indicating a balance of stability and reactivity. |

Prediction of Spectroscopic Parameters

Computational chemistry is also a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the 1H and 13C nuclei in this compound. These predictions are based on the calculated electron density around each nucleus. For instance, the protons of the hydroxymethyl group are expected to have a chemical shift characteristic of a primary alcohol, while the proton on the oxazole ring would appear in the aromatic region. The protons of the amino group would likely exhibit a broad signal. In related 2-aminooxazole derivatives, the oxazole ring protons typically appear as doublets in the range of 7.17–7.99 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of the IR absorption bands. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the alcohol, the N-H stretches of the amino group, the C=N and C=C stretching vibrations of the oxazole ring, and the C-O stretching of the alcohol. In similar 2-aminooxazole structures, strong carbonyl stretching of carboxamide C=O is observed around 1700 cm-1, and C-H stretching of aromatics is recorded at approximately 3100 cm-1. nih.gov

Molecular Modeling and Docking Studies of Chemically Modified Analogues

Building upon the foundational understanding of the parent molecule, computational techniques can be extended to explore the potential of its chemically modified analogues as therapeutic agents.

Computational Simulation of Molecular Interactions with Target Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used in drug design to simulate the interaction of a potential drug molecule with its biological target, which is often a protein or an enzyme.

For analogues of this compound, docking studies would involve placing the molecule into the active site of a target macromolecule and calculating the binding affinity. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the amino group and the hydroxyl group of the methanol (B129727) substituent could act as hydrogen bond donors or acceptors, while the oxazole ring could participate in pi-stacking interactions with aromatic residues in the active site of a protein.

Structure-Based Chemical Design Principles for this compound Derivatives

For derivatives of this compound, several design principles could be employed:

Functional Group Modification: The amino and hydroxyl groups can be modified to optimize hydrogen bonding interactions. For instance, acylation of the amino group or etherification of the hydroxyl group could alter the molecule's electronic properties and binding mode.

Substitution on the Oxazole Ring: Introducing various substituents at available positions on the oxazole ring can modulate the molecule's steric and electronic profile, potentially leading to improved interactions with the target.

Scaffold Hopping: In some cases, the entire this compound scaffold can be used as a starting point, and parts of the molecule can be replaced with other chemical groups that are predicted to have similar or better binding properties.

The iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful paradigm in modern drug discovery. While specific computational data for this compound is not extensively available in public literature, the principles outlined here provide a robust framework for its future investigation and the development of its derivatives as potentially valuable therapeutic agents.

Theoretical Elucidation of Reaction Mechanisms

The formation and derivatization of this compound involve complex reaction sequences that can be effectively mapped and understood through computational chemistry. Theoretical investigations, particularly those employing density functional theory (DFT), provide deep insights into the underlying mechanisms, identifying the most probable reaction pathways, characterizing the transient states, and quantifying the energetic hurdles that govern the reaction kinetics.

Computational Pathways for this compound Synthesis and Derivatization

The synthesis of the core 2-aminooxazole structure, a key component of this compound, has been the subject of detailed computational studies, particularly in the context of prebiotic chemistry. These studies shed light on the fundamental steps required to form the oxazole ring from simple precursors. A prominent pathway investigated involves the reaction of cyanamide (B42294) with an α-hydroxy aldehyde, such as glycolaldehyde. This reaction is considered a plausible route to 2-aminooxazoles under early Earth conditions and provides a model for understanding the synthesis in a laboratory setting.

Computational models using DFT have elucidated the reaction mechanism for the formation of 2-aminooxazole, which serves as the foundational structure. nih.gov The process is initiated by the nucleophilic attack of a cyanamide nitrogen atom on the carbonyl carbon of the aldehyde. This is followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Two primary competing pathways have been computationally explored: a water-assisted pathway and a phosphate-catalyzed pathway. nih.govresearchgate.net

Water-Assisted Pathway: In this scenario, water molecules actively participate by facilitating proton transfer, which is crucial for both the initial addition and the final elimination of a water molecule. However, calculations have shown this pathway to be associated with high energy barriers, making it less favorable. researchgate.net

Phosphate-Catalyzed Pathway: The presence of phosphate (B84403) has been shown to be critical in lowering the activation energies for the key steps of the reaction. nih.gov Computational studies indicate that phosphate ions act as bifunctional catalysts, simultaneously serving as a general base and a general acid to facilitate the necessary proton transfers. This catalytic action is deemed essential not only for the cyclization and dehydration steps but also for the initial formation of the carbinolamine intermediate. nih.govresearchgate.net The phosphate-catalyzed route presents a more energetically feasible path to the 2-aminooxazole core.

For the synthesis of this compound specifically, the precursor would be an α-hydroxy ketone like 1,3-dihydroxyacetone (B48652) instead of glycolaldehyde. The fundamental mechanistic steps of nucleophilic attack by cyanamide (or a surrogate like urea), followed by cyclization and dehydration, are expected to be analogous to the computationally studied pathways for the simpler 2-aminooxazole.

Derivatization of this compound, for instance, through N-acylation or substitution at the amino group, would follow well-established computational models for amine chemistry. These pathways would involve the formation of tetrahedral intermediates and subsequent elimination, with the specific energy barriers being dependent on the nature of the electrophile and the reaction conditions.

Transition State Analysis and Energy Barriers

Transition state theory is a fundamental concept in understanding reaction rates, positing that reactants must pass through a high-energy transition state to become products. masterorganicchemistry.comwuxiapptec.comlibretexts.org Computational chemistry is a powerful tool for locating and characterizing the geometry and energy of these fleeting structures. For the formation of the 2-aminooxazole ring, DFT calculations have been instrumental in mapping the potential energy surface of the reaction.

The free energy profile for 2-aminooxazole formation reveals a series of intermediates and transition states. researchgate.net The transition states are high-energy configurations with partially formed and broken bonds. masterorganicchemistry.com For example, in the cyclization step, the transition state involves the partial formation of the C-O bond that closes the ring and the simultaneous transfer of a proton.

The energy barriers, or activation energies, are the differences in energy between the reactants (or intermediates) and the subsequent transition states. These barriers determine the rate of each elementary step. Computational studies have quantified these barriers for both the water-assisted and phosphate-catalyzed formation of 2-aminooxazole, providing concrete data on the reaction kinetics. researchgate.net

The phosphate-catalyzed pathway consistently shows lower energy barriers for all critical steps compared to the water-assisted mechanism. For instance, the initial phosphate-assisted addition of cyanamide to the carbonyl group has a significantly lower activation barrier than the uncatalyzed or water-assisted versions. Similarly, the subsequent cyclization and dehydration steps are markedly accelerated by the presence of phosphate, as reflected in their lower transition state energies.

Below are data tables summarizing the computationally determined relative energies for the key steps in the formation of 2-aminooxazole, illustrating the catalytic effect of phosphate.

Table 1: Calculated Relative Free Energies for the Water-Assisted Formation of 2-Aminooxazole

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Initial Reactants | Glycolaldehyde + Cyanamide | 0.0 |

| Step 1: C-N Bond Formation | Transition State 1 (TS1) | 33.5 |

| Carbinolamine Intermediate | 19.3 | |

| Step 2: Cyclization | Transition State 2 (TS2) | 39.1 |

| Cyclic Intermediate | 20.7 | |

| Step 3: Dehydration | Transition State 3 (TS3) | 48.6 |

| Final Product | 2-Aminooxazole + H₂O | -5.4 |

Data derived from theoretical calculations using DFT (B3LYP/6-311++G(2d,2p)) with a C-PCM water solvent model. Energies are relative to the initial substrate complex. researchgate.net

Table 2: Calculated Relative Free Energies for the Phosphate-Catalyzed Formation of 2-Aminooxazole

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Initial Reactants | Glycolaldehyde + Cyanamide + H₂PO₄⁻ | 0.0 |

| Step 1: C-N Bond Formation | Transition State 1 (TS1) | 16.6 |

| Carbinolamine Intermediate | 12.0 | |

| Step 2: Cyclization | Transition State 2 (TS2) | 18.1 |

| Cyclic Intermediate | 13.9 | |

| Step 3: Dehydration | Transition State 3 (TS3) | 26.5 |

| Final Product | 2-Aminooxazole + H₂O + H₂PO₄⁻ | -5.4 |

Data derived from theoretical calculations using DFT (B3LYP/6-311++G(2d,2p)) with a C-PCM water solvent model. Energies are relative to the initial substrate complex. researchgate.net

These tables clearly demonstrate the significant reduction in energy barriers for each major step of the synthesis when phosphate is present, underscoring its crucial catalytic role in the formation of the 2-aminooxazole scaffold. The transition state analysis provides a quantitative basis for why this pathway is considered much more plausible from a kinetic standpoint.

Synthetic Utility of 2 Aminooxazol 4 Yl Methanol As a Versatile Building Block

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The natural reactivity of the amino and hydroxyl groups, along with the aromatic character of the oxazole (B20620) ring, establishes (2-Aminooxazol-4-yl)methanol as a valuable intermediate for building more complex heterocyclic systems. It is particularly useful in the synthesis of fused ring systems and intricate analogues of natural products.

Precursor for Fused Oxazole Ring Systems

This compound is a critical starting material for synthesizing a range of fused oxazole derivatives. The amino group is capable of participating in cyclization reactions with suitable bifunctional reagents, leading to the formation of new rings fused to the oxazole core. For example, reactions with β-keto esters can produce oxazolo[3,2-a]pyrimidine scaffolds, which are of significant interest in medicinal chemistry. nih.gov The hydroxyl group can be used for additional modifications or can take part in intramolecular cyclization reactions to create novel bicyclic and polycyclic structures.

Application in the Construction of Complex Molecular Architectures (e.g., steroidal oxazoles)

The utility of this compound is also demonstrated in the synthesis of complex and biologically significant molecules like steroidal oxazoles. In these applications, the oxazole unit can be attached to a steroidal framework, a technique used to develop new therapeutic agents. For instance, the creation of steroidal oxazole derivatives can be achieved through the reaction of a steroidal α-haloketone with an appropriate amino-oxazole precursor. rsc.org The resulting steroidal oxazoles have been explored for their potential anticancer properties and other pharmacological activities. rsc.orgnih.gov

Strategic Scaffold for Chemical Diversification and Library Synthesis

The flexible structure of this compound makes it an excellent scaffold for chemical diversification and the creation of compound libraries. By methodically altering the amino and hydroxyl groups, as well as the oxazole ring, chemists can generate a broad spectrum of analogues for uses in drug discovery and materials science. whiterose.ac.uk

Design and Synthesis of Variously Substituted this compound Analogues

A significant amount of research has been dedicated to synthesizing substituted versions of this compound to investigate their chemical and biological characteristics. nih.govresearchgate.netnih.gov The amino group can be acylated, alkylated, or arylated to add a variety of substituents. mdpi.com In a similar way, the hydroxyl group can be transformed into ethers, esters, or other functional groups. The oxazole ring can also be substituted at the 5-position to introduce further diversity. google.com These changes enable the precise adjustment of the molecule's steric and electronic properties.

| R1 Substituent (on Amino Group) | R2 Substituent (on Hydroxyl Group) | 5-Position Substituent |

| Phenyl | Not specified | Isoxazole-3-carboxylate |

| Pyridin-4-yl | Not specified | Isoxazole-3-carboxylate |

| Benzylidene | Not specified | 2H-chromen-2-one |

| 4-Chlorobenzylidene | Not specified | 2H-chromen-2-one |

| 2-Bromobenzylidene | Not specified | 2H-chromen-2-one |

| 4-Methoxybenzylidene | Not specified | 2H-chromen-2-one |

This table represents examples of synthesized analogues. nih.govresearchgate.net

Exploration of Chemical Space for Structure-Function Relationship Studies

Creating diverse libraries based on the this compound scaffold is an effective method for conducting structure-function relationship (SFR) studies. u-strasbg.fr By systematically changing the substituents at various positions on the molecule and assessing the effects on specific properties, such as biological activity, researchers can identify the key structural elements needed for the intended function. u-strasbg.fr This method has been vital in discovering potent and selective modulators of biological targets. For example, libraries of N-acylated and O-alkylated derivatives have been created and tested to understand how these changes affect their binding affinity to particular enzymes or receptors. This methodical exploration of chemical space is essential for the logical design of new molecules with enhanced properties. nih.gov

Future Research Directions and Perspectives on 2 Aminooxazol 4 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Recent advancements have highlighted the potential of microwave-assisted organic synthesis (MAOS) and the use of environmentally benign catalysts. For instance, the condensation of α-bromoacetophenones with urea (B33335) can be significantly accelerated under microwave irradiation, offering a rapid and efficient route to the 2-aminooxazole core. tandfonline.com Furthermore, the use of natural clays (B1170129) as biocatalysts presents a green and cost-effective alternative to conventional catalysts. tandfonline.com

Future research will likely concentrate on one-pot syntheses and multicomponent reactions (MCRs). mdpi.com These strategies offer the advantage of constructing complex molecules from simple starting materials in a single step, thereby reducing the number of purification stages and minimizing waste. The Ugi-Zhu three-component reaction, for example, has already shown promise in the assembly of 5-aminooxazoles. researchgate.net Exploring novel MCRs that directly yield the (2-Aminooxazol-4-yl)methanol scaffold will be a key area of investigation.

Another promising direction is the application of isosteric replacement strategies. The substitution of a thiazole (B1198619) ring with an oxazole (B20620) ring, for instance, can lead to compounds with improved physicochemical properties and biological activity. mdpi.com This approach, coupled with efficient synthetic methods, could unlock new classes of this compound derivatives with enhanced therapeutic potential.

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Methodology | Advantages | Disadvantages | Representative Examples |

| Conventional Synthesis | Well-established procedures | Harsh conditions, toxic reagents, low yields | Reaction of o-aminophenols with BrCN acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment required | Condensation of α-bromoacetophenones and urea tandfonline.com |

| Green Catalysis | Environmentally friendly, cost-effective | Catalyst stability and reusability can be a concern | Use of natural clays as biocatalysts tandfonline.com |

| Multicomponent Reactions | High atom economy, reduced waste | Optimization of reaction conditions can be complex | Ugi-Zhu three-component reaction for 5-aminooxazoles researchgate.net |

Advanced Functionalization Strategies for Enhanced Chemical Versatility

The ability to selectively functionalize the this compound core is crucial for expanding its chemical diversity and exploring its structure-activity relationships (SAR). tandfonline.com Future research will focus on developing advanced strategies to modify the oxazole ring and the methanol (B129727) side chain.

The C2-amino group and the C4-hydroxymethyl group are primary sites for functionalization. The amino group can be readily acylated, alkylated, or engaged in cross-coupling reactions to introduce a wide range of substituents. rsc.org Similarly, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing further avenues for diversification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, will continue to be instrumental in the synthesis of arylated and heteroarylated derivatives. tandfonline.comnih.gov These reactions allow for the introduction of diverse aromatic and heteroaromatic moieties, which can significantly impact the biological activity of the resulting compounds. The development of more efficient and versatile catalytic systems for these transformations will be a key research focus.

Furthermore, the exploration of regiocontrolled lithiation followed by reaction with electrophiles offers a powerful tool for the selective functionalization of the oxazole ring at different positions. sci-hub.se This approach can provide access to novel isomers that are not easily accessible through other methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis with flow chemistry and automated platforms represents a paradigm shift towards more efficient and reproducible chemical production. mdpi.combeilstein-journals.org Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration of reaction and purification steps. polimi.it

Future research will aim to develop robust and scalable flow synthesis protocols for this compound and its derivatives. mdpi.com This will involve the design of specialized microreactors and the optimization of reaction parameters under continuous flow conditions. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of these processes.

Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery and optimization of new this compound-based compounds. These systems can perform a large number of reactions in parallel, enabling the rapid screening of different reaction conditions and building blocks. The data generated from these high-throughput experiments can be used to train machine learning models to predict the outcomes of future reactions, further streamlining the drug discovery process.

Computational Chemistry for De Novo Design of Oxazole-Based Structures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired biological activities. ontosight.ainih.gov In the context of this compound, computational approaches can be used to predict the binding of these compounds to specific biological targets, such as enzymes and receptors. ucl.ac.beresearchgate.net

De novo design algorithms can generate novel oxazole-based structures that are predicted to have high affinity and selectivity for a particular target. nih.gov These computer-generated molecules can then be synthesized and tested experimentally, providing a powerful feedback loop for the iterative refinement of the computational models.

Structure-based drug design, which utilizes the three-dimensional structure of a target protein, can be employed to design this compound derivatives that fit precisely into the active site. ucl.ac.be This approach can lead to the development of highly potent and selective inhibitors. For example, computational studies have been used to design benzoxazole-based inhibitors of D-alanyl-D-alanine ligase, a key enzyme in bacterial cell wall biosynthesis. ucl.ac.be

Furthermore, quantum chemical calculations can provide insights into the electronic properties and reactivity of the oxazole ring, aiding in the design of more stable and effective compounds. researchgate.net These theoretical studies, in conjunction with experimental data, will play a crucial role in guiding the future development of this compound chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.